molecular formula C14H17Cl2NO2 B5619491 (2S)-1-(3,5-dichloro-4-methylbenzoyl)-2-(methoxymethyl)pyrrolidine

(2S)-1-(3,5-dichloro-4-methylbenzoyl)-2-(methoxymethyl)pyrrolidine

Cat. No. B5619491
M. Wt: 302.2 g/mol
InChI Key: BREXHCMKXDXNTC-NSHDSACASA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves multi-step chemical reactions, including cyclization, alkylation, and acylation. While specific details on the synthesis of this compound were not directly found, related compounds such as 4-hydroxymethyl-1-benzyl-pyrrolidin-2-one and 5-methoxylated 3-pyrrolin-2-ones have been synthesized through complex reactions involving chlorinated pyrrolidin-2-ones and methoxide in methanol under mild conditions (Ghelfi et al., 2003), (Bellesia et al., 2001).

Molecular Structure Analysis

Pyrrolidine derivatives like "(2S)-1-(3,5-dichloro-4-methylbenzoyl)-2-(methoxymethyl)pyrrolidine" typically feature a five-membered ring with an envelope conformation. X-ray analysis and theoretical calculations, such as AM1-type, provide insights into bond distances, angles, and torsion angles, revealing stable molecular conformations with specific intramolecular interactions (Amato et al., 1990).

Chemical Reactions and Properties

The reactivity of pyrrolidine derivatives is influenced by their functional groups, which can undergo various chemical reactions. For example, chlorinated pyrrolidin-2-ones react with alkaline methoxide in methanol to form methoxylated pyrrolin-2-ones, a process that can be applied to synthesize related compounds (Ghelfi et al., 2003).

properties

IUPAC Name

(3,5-dichloro-4-methylphenyl)-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO2/c1-9-12(15)6-10(7-13(9)16)14(18)17-5-3-4-11(17)8-19-2/h6-7,11H,3-5,8H2,1-2H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREXHCMKXDXNTC-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)C(=O)N2CCCC2COC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1Cl)C(=O)N2CCC[C@H]2COC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-1-(3,5-Dichloro-4-methylbenzoyl)-2-(methoxymethyl)pyrrolidine

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